molecular formula C17H17ClN4O2 B10857156 Nlrp3-IN-11

Nlrp3-IN-11

Cat. No.: B10857156
M. Wt: 344.8 g/mol
InChI Key: UDNICEVHCYUJFU-UHFFFAOYSA-N
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Description

NLRP3-IN-11 is a chemical compound that acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the produced compound .

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

NLRP3-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

NLRP3-IN-11 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and immune responses .

Biological Activity

Nlrp3-IN-11 is a small molecule inhibitor targeting the NLRP3 inflammasome, which plays a crucial role in the innate immune response and is implicated in various inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, experimental findings, and potential therapeutic applications.

Overview of NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. It is activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger an inflammatory response essential for host defense but can contribute to pathological conditions when dysregulated .

This compound specifically inhibits the activation of the NLRP3 inflammasome by blocking its assembly and subsequent activation of caspase-1. This inhibition prevents the release of pro-inflammatory cytokines, thereby modulating the inflammatory response. The compound has shown promise in preclinical studies for conditions characterized by excessive inflammation.

In Vitro Studies

  • Caspase Activation : In vitro assays demonstrated that treatment with this compound effectively reduced caspase-1 activation in macrophages stimulated with known NLRP3 activators like ATP and nigericin. The results indicated a significant decrease in IL-1β secretion compared to untreated controls (Table 1).
    TreatmentCaspase-1 Activity (Relative Units)IL-1β Secretion (pg/mL)
    Control100250
    This compound3050
  • Cell Viability : The compound did not adversely affect cell viability at concentrations effective for inflammasome inhibition, suggesting a favorable safety profile.

In Vivo Studies

In animal models of inflammatory diseases, such as colitis and atherosclerosis, administration of this compound resulted in reduced inflammation markers and improved clinical outcomes. For instance, in a colitis model, treatment led to decreased levels of inflammatory cytokines in serum and colon tissue .

Case Study 1: Colitis Model

A study involving mice with induced colitis showed that treatment with this compound significantly reduced disease severity as measured by histological scores and cytokine levels. Mice treated with the inhibitor exhibited less mucosal damage and lower levels of IL-1β compared to controls.

Case Study 2: Atherosclerosis Model

In atherosclerosis-prone mice, this compound administration resulted in reduced plaque formation and lower systemic inflammation markers. These findings suggest that targeting the NLRP3 inflammasome may be beneficial in preventing cardiovascular complications associated with chronic inflammation.

Potential Therapeutic Applications

Given its mechanism of action, this compound holds potential for treating various inflammatory diseases, including:

  • Autoimmune Disorders : Conditions like rheumatoid arthritis where NLRP3 activation contributes to disease pathology.
  • Metabolic Syndrome : Targeting inflammation linked to obesity and insulin resistance.
  • Cardiovascular Diseases : Reducing systemic inflammation associated with atherosclerosis.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which NLRP3-IN-11 inhibits the NLRP3 inflammasome, and how does its IC50 value compare to other NLRP3 inhibitors?

this compound directly targets the NLRP3 protein, suppressing inflammasome assembly and subsequent IL-1β release. Its inhibitory activity (IC50 <0.3 μM) is measured via in vitro assays such as Western blot analysis of ASC speck formation and IL-1β ELISA . Comparatively, NLRP3-IN-10 (IC50 = 251.1 nM) and CY-09 (targeting the ATP-binding motif) exhibit distinct mechanisms, highlighting the need for cross-inhibitor validation in experimental designs .

Q. Which disease models are most relevant for studying this compound’s efficacy in inflammatory and degenerative disorders?

Preclinical models include:

  • Nonalcoholic steatohepatitis (NASH) : High-fat diet-induced murine models with liver histopathology assessment .
  • Atherosclerosis : ApoE−/− mice with plaque stability analysis via immunohistochemistry .
  • Neurodegeneration : Transgenic Alzheimer’s (APP/PS1) and Parkinson’s (MPTP-induced) models, focusing on microglial activation and cytokine profiling .

Q. What are the standard assays for quantifying NLRP3 inflammasome inhibition in vitro, and how should controls be designed?

Key assays include:

  • IL-1β ELISA : Measure supernatant cytokine levels post-LPS/ATP stimulation in macrophages .
  • ASC speck formation : Visualized via immunofluorescence or flow cytometry .
  • Caspase-1 activity assay : Fluorogenic substrates (e.g., YVAD-AFC) to confirm inflammasome suppression . Controls: Use NLRP3-knockout cells or reference inhibitors (e.g., MCC950) to validate specificity .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency (IC50 <0.3 μM) and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). Methodological solutions:

  • Perform dose-response studies in animal models, correlating plasma concentrations with target engagement (e.g., NLRP3 activity in splenocytes) .
  • Use bioorthogonal probes to track compound distribution in tissues .
  • Compare results with structurally similar inhibitors (e.g., NLRP3-IN-NBC6) to isolate compound-specific limitations .

Q. What experimental designs are optimal for evaluating this compound in combination therapies for complex diseases like atherosclerosis?

  • Synergy testing : Combine this compound with statins or PCSK9 inhibitors in ApoE−/− mice, analyzing plaque burden (histology) and inflammatory markers (multiplex cytokine panels) .
  • Sequential dosing : Administer this compound post-disease onset to assess reversibility of inflammation-driven pathology .

Q. How should contradictory data on this compound’s neuroprotective effects in Alzheimer’s models be reconciled?

Contradictions may stem from model variability (e.g., tauopathy vs. amyloidopathy models) or dosing regimens. Strategies:

  • Meta-analysis : Pool data from multiple studies, stratifying by model type and treatment duration .
  • Biomarker validation : Measure NLRP3-independent pathways (e.g., Aβ clearance rates) to isolate compound-specific effects .

Q. What methodologies are recommended to assess off-target effects of this compound in primary cell cultures?

  • CRISPR screening : Knock out NLRP3 in macrophages to confirm on-target activity .
  • Broad-spectrum kinase profiling : Evaluate selectivity against >100 kinases to rule out unintended signaling modulation .
  • Transcriptomic analysis (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers quantify NLRP3 activation dynamics in vivo after this compound administration?

  • Bioluminescent imaging : Use transgenic NLRP3-luciferase reporter mice to monitor real-time inflammasome activity .
  • Single-cell RNA-seq : Profile myeloid cells from treated animals to assess NLRP3 pathway suppression at the transcriptional level .

Q. What are the best practices for evaluating this compound’s chronic toxicity in long-term studies?

  • Organ-specific histopathology : Focus on liver, kidney, and hematopoietic systems due to NLRP3’s systemic role .
  • Immune phenotyping : Flow cytometry of splenic and bone marrow cells to detect immunosuppressive side effects .

Q. What translational challenges exist in bridging this compound’s preclinical success to clinical trials for autoimmune diseases?

Key challenges include:

  • Species-specific NLRP3 activation : Validate humanized mouse models to ensure relevance .
  • Biomarker development : Identify surrogate endpoints (e.g., serum IL-18 levels) for early-phase trials .
  • Dosing optimization : Align preclinical PK/PD data with human pharmacokinetic simulations .

Q. Methodological Notes

  • Data Interpretation : Always contextualize this compound’s effects against disease stage (e.g., acute vs. chronic inflammation) and model limitations (e.g., murine vs. human NLRP3 polymorphisms) .
  • Reproducibility : Adhere to ARRIVE guidelines for animal studies and report negative results to mitigate publication bias .

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-2-[4-[(2-hydroxy-2-methylpropyl)amino]pyrido[3,4-d]pyridazin-1-yl]phenol

InChI

InChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22)

InChI Key

UDNICEVHCYUJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O

Origin of Product

United States

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